1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine

Description

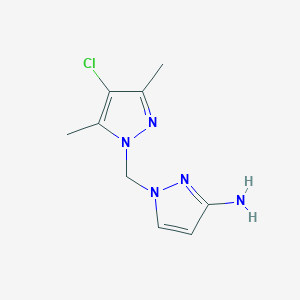

Chemical Structure: The compound consists of two pyrazole rings connected via a methyl bridge. The first pyrazole ring is substituted with a chlorine atom and two methyl groups at positions 3, 4, and 4. The second pyrazole ring contains an amine group at position 5.

Molecular Formula: C₉H₁₂ClN₅ (calculated based on structural analysis).

CAS Number: 1006319-23-8 .

Key Features:

- Presence of chloro and dimethyl substituents enhances steric bulk and electron-withdrawing effects.

- The methylene bridge between pyrazole rings increases molecular flexibility compared to directly fused systems.

- Applications: Likely explored in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to pyrazole’s bioactive properties .

Properties

IUPAC Name |

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5/c1-6-9(10)7(2)15(12-6)5-14-4-3-8(11)13-14/h3-4H,5H2,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBQXAPYULZRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CN2C=CC(=N2)N)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 254.67 g/mol. The chemical structure features a pyrazole ring substituted with a chloro group and dimethyl groups, which contribute to its biological activity.

Structural Formula

Molecular Structure Visualization

Molecular Structure

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrazole derivatives, including 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine, as promising candidates for anticancer therapy. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Moderate inhibition of cell growth |

| Breast Cancer | MDA-MB-231 | High antiproliferative activity |

| Liver Cancer | HepG2 | Significant reduction in cell viability |

| Colorectal Cancer | HCT116 | Notable cytotoxic effects |

The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives can inhibit the growth of various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Limited effectiveness |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

Research indicates that compounds containing the pyrazole moiety can act as enzyme inhibitors. Specifically, studies have demonstrated that this compound exhibits inhibitory activity against cytochrome P450 enzymes, which are crucial for drug metabolism:

| Enzyme | Inhibition (%) |

|---|---|

| CYP3A4 | 80% at 10 μM |

| CYP2D6 | 65% at 10 μM |

This property is particularly relevant in drug development, as it can influence the pharmacokinetics of co-administered drugs .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several pyrazole derivatives based on the core structure of the compound . These derivatives were evaluated for their anticancer properties using in vitro assays on various cancer cell lines. The results indicated that modifications to the pyrazole scaffold significantly enhanced anticancer activity compared to earlier analogs .

Case Study 2: Structure–Activity Relationship (SAR)

In another investigation focusing on the structure–activity relationship of pyrazole compounds, researchers analyzed how different substituents affected biological activity. The findings suggested that the presence of chloro and methyl groups on the pyrazole ring was instrumental in enhancing both anticancer and antimicrobial properties. This insight is critical for guiding future modifications to optimize therapeutic efficacy .

Mechanism of Action

The mechanism by which 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences in substituents, molecular weight, and functional groups among the target compound and its analogs:

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups

- The target compound’s chloro and dimethyl groups create an electron-deficient pyrazole core, which may enhance binding to electrophilic targets (e.g., enzymes). In contrast, analogs with fluorobenzyl or dichlorobenzyl groups (e.g., CAS 1001757-55-6, 1001519-30-7) exhibit mixed electronic effects due to halogenated aromatic systems .

Physicochemical Properties

- Lipophilicity :

- Solubility :

- Amine groups in all compounds improve aqueous solubility, but chloro and aromatic substituents counterbalance this effect .

Biological Activity

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties and other relevant biological effects.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

Key Properties:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often includes the introduction of the chloro group followed by amination processes to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. The following table summarizes various studies focusing on the anticancer activity of similar pyrazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 3.79 | Induces apoptosis |

| Compound B | HepG2 (Liver) | 12.50 | Inhibits cell proliferation |

| Compound C | A549 (Lung) | 26.00 | Autophagy induction |

| 1H-Pyrazole | Various | Varies | Inhibition of Aurora-A kinase |

The anticancer properties are attributed to the ability of these compounds to inhibit specific kinases involved in cell cycle regulation and apoptosis pathways .

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities:

- Anti-inflammatory Effects: Pyrazole derivatives have shown promise in reducing inflammation markers in various models.

- Antioxidant Activity: Some studies indicate that these compounds may possess antioxidant properties, potentially protecting cells from oxidative stress .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of kinases such as CDK2 and Aurora-A, which play critical roles in cell division and cancer progression .

- Induction of Apoptosis: Compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in vivo:

Q & A

Q. What are the common synthetic routes for preparing 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine, and what key reagents are involved?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a substituted pyrazole derivative (e.g., 4-chloro-3,5-dimethyl-1H-pyrazole) with a methylene-linked pyrazol-3-amine precursor. Key reagents include hydrazine salts (e.g., hydrazinium chloride) in alcoholic solvents (e.g., methanol or ethanol) to facilitate cyclization. Copper(I) catalysts (e.g., CuBr) and cesium carbonate may enhance coupling efficiency in multi-step syntheses . Reaction optimization often requires temperature control (35–100°C) and inert atmospheres to prevent decomposition of sensitive intermediates .

Q. How is the structure of this compound confirmed using spectroscopic methods such as NMR and HRMS?

Methodological Answer: Structural confirmation relies on:

- ¹H NMR : Peaks for aromatic protons (pyrazole rings) appear at δ 7.5–8.9 ppm, while methyl groups (e.g., 3,5-dimethyl) resonate at δ 2.2–2.3 ppm. The methylene bridge (–CH₂–) typically shows a singlet at δ 4.5–5.0 ppm .

- ¹³C NMR : Pyrazole carbons are observed at 140–160 ppm, with methyl carbons at 10–20 ppm.

- HRMS (ESI) : The molecular ion [M+H]+ is critical for verifying the molecular formula (e.g., m/z 254.07 for C₁₀H₁₂ClN₅) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound, particularly when dealing with steric hindrance from the chloro and dimethyl substituents?

Methodological Answer: Steric hindrance from bulky substituents (e.g., 4-chloro, 3,5-dimethyl) can reduce reaction efficiency. Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalyst optimization : Copper(I) bromide (CuBr) enhances coupling reactions by stabilizing transition states .

- Temperature gradients : Stepwise heating (e.g., 35°C → 80°C) minimizes side reactions .

- Purification techniques : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the target compound from regioisomers .

Q. What strategies are employed to resolve contradictions in spectral data interpretation for this compound, especially when distinguishing between regioisomers?

Methodological Answer: Regioisomeric ambiguity arises due to similar substituent patterns. Resolution methods include:

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to differentiate substituent positions .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond angles and torsional strain) .

- Computational modeling : DFT calculations predict NMR chemical shifts and compare them to experimental data .

Q. How do variations in the substitution pattern (e.g., chloro vs. methyl groups) on the pyrazole rings influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Steric effects : Methyl groups at 3,5-positions reduce accessibility to the pyrazole nitrogen, altering binding affinities in biological assays .

- Solubility : Chloro groups decrease aqueous solubility, necessitating DMSO or ethanol for in vitro studies .

Q. What experimental approaches are recommended to assess the environmental fate and biodegradation pathways of this compound in ecological risk assessments?

Methodological Answer:

- Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C to simulate environmental degradation .

- Photolysis assays : UV irradiation (λ = 254–365 nm) identifies photodegradation byproducts via LC-MS .

- Soil microcosm experiments : Evaluate microbial degradation using OECD 307 guidelines, measuring half-lives (t₁/₂) in aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.